Frondosin C
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Overview
Description
Frondosin C is a natural product found in Dysidea frondosa with data available.
Scientific Research Applications
Biological Activities and Potential Applications
Frondosins, including Frondosin C, are a family of marine sesquiterpenes isolated from the sponge Dysidea frondosa. They exhibit a range of biological activities, such as anti-inflammatory properties, with potential applications in anticancer and HIV therapy. The critical stereogenic center of Frondosin B, closely related to this compound, has been a focus in synthetic studies to understand its biological activities (Reiter et al., 2010).
Synthetic Approaches
A key aspect of research on this compound involves its total synthesis. A notable approach described a one-pot, microwave-assisted cyclization-Claisen rearrangement sequence for assembling the this compound scaffold. This method provided a more efficient way to produce these complex molecules, which is crucial for further biological studies (Li, Kyne, & Ovaska, 2006).
Speculation on Biosynthesis
Understanding the biosynthesis of Frondosins, including this compound, has been another research focus. A study speculated on the biosynthesis of the Frondosins A-E, presenting a synthesis of a liphagal-frondosin C hybrid molecule. This research contributes to the understanding of how these compounds may be naturally produced in marine sponges (Pepper, Kuan, & George, 2012).
Stereochemical Investigations
Research has also delved into the stereochemical aspects of Frondosins. Investigations into the absolute configurations and stereochemical properties of these natural products, including this compound, are crucial for understanding their biological activities and potential therapeutic applications (VanHeyst & Wright, 2015).
Properties
Molecular Formula |
C21H26O2 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(10S,13S)-13-hydroxy-6,6,10-trimethyltetracyclo[9.7.0.02,7.013,18]octadeca-1(11),2(7),14,17-tetraen-16-one |
InChI |
InChI=1S/C21H26O2/c1-13-6-7-17-15(5-4-9-20(17,2)3)19-16(13)12-21(23)10-8-14(22)11-18(19)21/h8,10-11,13,23H,4-7,9,12H2,1-3H3/t13-,21+/m0/s1 |
InChI Key |
GJURQIFLIZOXFV-YEJXKQKISA-N |
Isomeric SMILES |
C[C@H]1CCC2=C(CCCC2(C)C)C3=C1C[C@]4(C3=CC(=O)C=C4)O |
Canonical SMILES |
CC1CCC2=C(CCCC2(C)C)C3=C1CC4(C3=CC(=O)C=C4)O |
Synonyms |
frondosin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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